N-(2-amino-3-methylbutyl)-N,N-dimethylamine
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Overview
Description
N-(2-amino-3-methylbutyl)-N,N-dimethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a branched carbon chain, which is further substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-3-methylbutyl)-N,N-dimethylamine can be achieved through several methods. One common approach involves the alkylation of N,N-dimethylamine with 2-amino-3-methylbutyl chloride under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-3-methylbutyl)-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines.
Scientific Research Applications
N-(2-amino-3-methylbutyl)-N,N-dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-(2-amino-3-methylbutyl)-N,N-dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-3-methylbutyl)-N-ethylnaphthalen-1-amine
- N-(2-amino-3-methylbutyl)pent-4-ynamide
Uniqueness
N-(2-amino-3-methylbutyl)-N,N-dimethylamine is unique due to its specific structural features, such as the branched carbon chain and the presence of dimethyl groups. These characteristics influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-N,1-N,3-trimethylbutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)7(8)5-9(3)4/h6-7H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUQESYHKKBVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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